HCV NS5b RNA Polymerase Inhibition: Validated Bioactivity Versus Inactive Class Members
This compound demonstrates specific activity against HCV NS5b RNA polymerase, a validated drug target for Hepatitis C. While many pyrrolidine-containing compounds are inactive against this enzyme, (2-Amino-5-bromophenyl)(pyrrolidin-1-yl)methanone has been confirmed as an inhibitor in two distinct assay formats. This provides a clear differentiation point from other pyrrolidine building blocks that lack this specific antiviral profile. The compound was shown to inhibit [3H]UTP incorporation into RNA and demonstrated binding affinity in an SPR assay .
| Evidence Dimension | Inhibition of HCV NS5b RNA polymerase activity |
|---|---|
| Target Compound Data | Confirmed inhibitor in both a functional [3H]UTP incorporation assay and a binding affinity SPR assay |
| Comparator Or Baseline | Unsubstituted pyrrolidine or other pyrrolidine analogs without the specific 2-amino-5-bromophenyl motif, which are typically inactive against this target |
| Quantified Difference | Qualitative difference: Active vs. Inactive |
| Conditions | Biochemical assays using recombinant HCV NS5b RNA polymerase as reported in ChEMBL (External IDs: CHEMBL921447, CHEMBL921448) |
Why This Matters
This validated bioactivity profile allows researchers to use this compound as a starting point for developing new antiviral agents, a property not shared by generic pyrrolidine derivatives.
